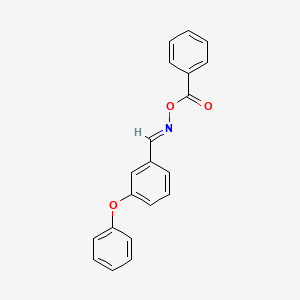

![molecular formula C29H28N4O4 B5567238 N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1,2-dimethyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5567238.png)

N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1,2-dimethyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)vinyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1,2-dimethyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)vinyl]benzamide is a compound that has garnered interest due to its unique structure and potential for various applications in the field of chemistry and material science. The compound's synthesis involves multiple steps, including the formation of intermediates and the use of specific reagents to achieve the desired product.

Synthesis Analysis

The synthesis of complex benzamides involves strategic functionalization and cyclization reactions. Key steps may include the Diels-Alder reaction, which is pivotal in forming specific ring structures or incorporating functional groups at precise locations on the benzamide backbone. For instance, methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and related compounds were synthesized through a Diels-Alder reaction, showcasing the method's utility in constructing complex molecules (Kranjc et al., 2011).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in elucidating the molecular structure of benzamides, revealing the arrangement of atoms, the presence of intramolecular hydrogen bonds, and the orientation of functional groups. These structural insights are essential for understanding the compound's reactivity and properties. For example, the crystal structure of certain benzamides demonstrates how intramolecular N-H···O hydrogen bonds and π-π interactions contribute to the stability and packing of molecules in the solid state (Kranjc et al., 2012).

Chemical Reactions and Properties

Benzamides undergo a variety of chemical reactions, including nucleophilic substitutions and cyclization reactions, which are instrumental in the synthesis of heterocyclic compounds and the modification of existing molecules. The reactivity of the benzamide moiety can be exploited to introduce new functional groups or to construct complex molecular architectures. The synthesis of fluorinated benzoxazines and benzoxazepin-ones from N-benzoyl β,β-difluoroenamides exemplifies the diverse reactivity of benzamides in creating novel compounds (Meiresonne et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Docking

Research on the synthesis of new compounds and their applications in various fields, such as photostabilizers for polymers or potential medicinal applications, demonstrates the broad interest in developing novel chemical entities with specific functions. For instance, the synthesis of new thiophene derivatives showed their efficacy as photostabilizers for poly(vinyl chloride), indicating the potential for chemical compounds to enhance material properties (Balakit et al., 2015). Similarly, novel pyridine derivatives were prepared and subjected to molecular docking screenings, revealing moderate to good binding energies, suggesting potential for further exploration in drug development (Flefel et al., 2018).

Chemical Properties and Reactions

Studies on the reactions and properties of specific chemical groups provide valuable knowledge for designing and synthesizing new compounds with desired characteristics. For example, research on the methanol-incorporated photoaddition of certain compounds with alkenes and dienes highlighted unique reaction pathways and products, offering insights into photochemical reactions (Kubo et al., 1987). Another study focused on the synthesis and properties of ortho-linked polyamides based on specific ether-carboxylic acids, demonstrating the influence of chemical structure on material properties (Hsiao et al., 2000).

Eigenschaften

IUPAC Name |

N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(1,2-dimethylindol-3-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O4/c1-19-23(22-12-8-9-13-25(22)33(19)2)18-30-32-29(35)24(31-28(34)21-10-6-5-7-11-21)16-20-14-15-26(36-3)27(17-20)37-4/h5-18H,1-4H3,(H,31,34)(H,32,35)/b24-16+,30-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEKPBFSPMOGRD-RKFHHQNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C(=CC3=CC(=C(C=C3)OC)OC)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(1,2-dimethylindol-3-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5567158.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5567162.png)

![3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)

![1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5567195.png)

![1-(2-aminoethyl)-N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5567201.png)

![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567206.png)

![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5567224.png)

![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567256.png)